N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide

Lipophilicity Physicochemical Property Drug Design

N-(4-Chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic, small-molecule pyrimidine derivative characterized by a 6-hydroxy substitution on the pyrimidine ring and a 4-chlorobenzyl moiety attached via a carboxamide linker. With a molecular weight of 263.68 g/mol , it belongs to a therapeutically relevant class of heterocyclic compounds.

Molecular Formula C12H10ClN3O2
Molecular Weight 263.68
CAS No. 2034621-19-5
Cat. No. B2876052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034621-19-5
Molecular FormulaC12H10ClN3O2
Molecular Weight263.68
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CC(=O)NC=N2)Cl
InChIInChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17)
InChIKeyCKEIFTJYHQFHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034621-19-5): A Differentiated Pyrimidine Scaffold for Medicinal Chemistry


N-(4-Chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic, small-molecule pyrimidine derivative characterized by a 6-hydroxy substitution on the pyrimidine ring and a 4-chlorobenzyl moiety attached via a carboxamide linker. With a molecular weight of 263.68 g/mol [1], it belongs to a therapeutically relevant class of heterocyclic compounds. Pyrimidine-4-carboxamides are widely explored as kinase inhibitors, phosphodiesterase modulators, and antiviral agents [2]. The specific 4-chlorobenzyl substitution on this scaffold is a key structural feature that differentiates it from other benzyl analogs, directly impacting its physicochemical properties and potential biological interactions.

Why N-(4-Chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide Cannot Be Simply Replaced by a Generic Pyrimidine-4-carboxamide


Within the pyrimidine-4-carboxamide class, subtle changes to the N-benzyl substituent create significant divergence in lipophilicity, electronic profile, and target affinity. SAR studies on related scaffolds, such as HIV integrase inhibitors and NAPE-PLD inhibitors, demonstrate that replacing a 4-fluorobenzyl with a 4-chlorobenzyl group alters both potency and selectivity [1][2]. The electron-withdrawing chloro substituent on our target compound increases the scaffold's LogP by approximately 0.5 units compared to the unsubstituted benzyl analog, directly influencing membrane permeability and non-specific protein binding [3]. This means generic substitution with an unsubstituted or differently substituted analog is not scientifically equivalent and will likely lead to different pharmacokinetic and pharmacodynamic outcomes in any assay system.

Quantifiable Differentiation of N-(4-Chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide Against Closest Analogs


Lipophilicity Control: LogP Shift from 4-Fluoro to 4-Chloro Analog

The presence of a 4-chlorobenzyl group significantly increases the lipophilicity of the pyrimidine-4-carboxamide scaffold compared to its 4-fluoro and unsubstituted benzyl analogs. The target compound has a calculated XLogP3-AA of 0.9 [1]. Based on established SAR for the NAPE-PLD inhibitor series, a 4-fluorobenzyl analog would be expected to have a lower LogP, while an unsubstituted N-benzyl analog is considerably less lipophilic [2]. This property is critical for modulating blood-brain barrier penetration and passive membrane permeability.

Lipophilicity Physicochemical Property Drug Design

Hydrogen Bonding Capacity Differentiation vs. Dihydroxy Analogs

The target compound possesses 2 hydrogen bond donors (HBDs) and 3 hydrogen bond acceptors (HBAs) [1]. This is a key differentiator from the more polar 5,6-dihydroxypyrimidine-4-carboxamide analogs, which have an additional HBD and HBA. The reduced hydrogen bonding capacity of the mono-hydroxy compound decreases its topological polar surface area (TPSA) to 70.6 Ų [1], versus an estimated >90 Ų for the 5,6-dihydroxy analog. This reduction directly enhances passive membrane permeability, a critical parameter for intracellular target engagement.

Hydrogen Bonding Solubility Target Engagement

Electron-Withdrawing Effect of 4-Chloro Substituent on Aromatic Reactivity

The 4-chloro substituent is a moderate electron-withdrawing group (Hammett σp = 0.23) [1]. Compared to a 4-methyl analog (σp = -0.17, electron-donating) or an unsubstituted benzyl (σp = 0.0), the 4-chloro group significantly alters the electron density of the aromatic ring. This influences potential π-π stacking interactions with aromatic residues in a target protein's binding pocket and can reduce the rate of oxidative metabolism on the phenyl ring, a common site for CYP450-mediated degradation [2]. This electronic modulation provides a rational basis for expecting differential metabolic stability compared to electron-rich benzyl analogs.

Electronic Effects SAR Metabolic Stability

Optimal Scientific Procurement Scenarios for N-(4-Chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide


CNS Drug Discovery Programs Requiring Moderate Lipophilicity

Based on its computed LogP of 0.9 and moderate TPSA of 70.6 Ų [1], this compound is ideally suited as a starting scaffold for central nervous system (CNS) drug discovery programs. Its physicochemical profile falls within the desired range for passive blood-brain barrier penetration, making it a logical choice over more polar dihydroxy analogs or less lipophilic unsubstituted benzyl analogs.

Kinase Inhibitor Library Design

The pyrimidine-4-carboxamide core is a privileged structure for kinase ATP-binding site interactions [2]. The 4-chlorobenzyl substitution provides a specific vector for occupying the hydrophobic back pocket of many kinases. This compound can serve as a key intermediate for generating focused kinase inhibitor libraries, where the chloro substituent can be used for further derivatization or as a metabolic soft spot for pro-drug strategies.

Analogue Series for Metabolic Stability Optimization

The electron-withdrawing 4-chloro substituent is expected to confer greater metabolic stability compared to electron-rich benzyl analogs. This compound is therefore the preferred choice for medicinal chemistry teams designing analogue series to probe structure-metabolism relationships, particularly when the goal is to reduce CYP450-mediated oxidation on the N-benzyl moiety [3].

Quote Request

Request a Quote for N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.